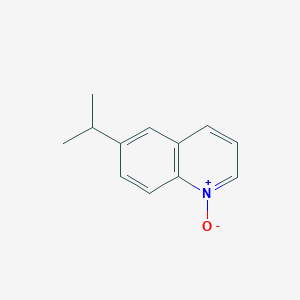

6-Isopropylquinoline 1-oxide

CAS No.:

Cat. No.: VC13884335

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1-oxido-6-propan-2-ylquinolin-1-ium |

| Standard InChI | InChI=1S/C12H13NO/c1-9(2)10-5-6-12-11(8-10)4-3-7-13(12)14/h3-9H,1-2H3 |

| Standard InChI Key | NJZVZIKDQXGOIH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)[N+](=CC=C2)[O-] |

Introduction

Structural and Molecular Characteristics

6-Isopropylquinoline 1-oxide belongs to the quinoline N-oxide family, where the pyridine nitrogen is oxidized to form an N-oxide group. This modification significantly alters the compound’s electronic properties, enhancing its ability to participate in hydrogen bonding and metal coordination. The isopropyl group at the 6-position introduces steric bulk, influencing reactivity and intermolecular interactions.

Table 1: Molecular Data for 6-Isopropylquinoline 1-Oxide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1-oxido-6-propan-2-ylquinolin-1-ium |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N+[O-] |

| InChI Key | NJZVZIKDQXGOIH-UHFFFAOYSA-N |

| PubChem Compound ID | 20729861 |

The N-oxide group increases the compound’s polarity compared to its parent quinoline, as evidenced by its solubility in polar aprotic solvents. X-ray crystallography of analogous quinoline N-oxides reveals planar aromatic systems with slight distortions due to steric interactions from substituents .

Synthesis and Optimization

The synthesis of 6-isopropylquinoline 1-oxide typically proceeds via the oxidation of 6-isopropylquinoline. m-Chloroperoxybenzoic acid (mCPBA) is the most common oxidizing agent, achieving high yields under mild conditions. The reaction mechanism involves electrophilic attack on the quinoline’s nitrogen, followed by oxygen transfer to form the N-oxide.

Key Steps in Synthesis:

-

Preparation of 6-Isopropylquinoline: The parent compound is synthesized through Friedel-Crafts acylation or cyclization of aniline derivatives. For example, 4-iodoaniline can undergo acylation with 3,3-dimethylacryloyl chloride, followed by AlCl₃-catalyzed cyclization to form the quinoline core .

-

Oxidation: Treatment of 6-isopropylquinoline with mCPBA in dichloromethane at 0–25°C yields the N-oxide. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.

Alternative synthetic routes explored in recent literature include the use of hydrogen peroxide in acetic acid, though this method is less efficient for sterically hindered quinolines . Scalability remains a challenge, as larger batches often require extended reaction times to ensure complete conversion.

Analytical Characterization

The structural elucidation of 6-isopropylquinoline 1-oxide relies on advanced spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.5 ppm). The N-oxide group deshields adjacent protons, causing downfield shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N–O stretching vibration.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically exceeding 97% .

Table 2: Spectral Data Highlights

| Technique | Key Features |

|---|---|

| NMR | Isopropyl CH₃ (δ 1.2–1.4), aromatic H (δ 7.5–8.5) |

| IR | N–O stretch at 1260 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 187.24 |

Physicochemical Properties

6-Isopropylquinoline 1-oxide is a crystalline solid at room temperature, with a melting point range of 80–85°C (literature value for analogous compounds). Its solubility profile includes:

-

High solubility: Dichloromethane, dimethyl sulfoxide (DMSO).

-

Low solubility: Water, hexane.

The compound’s lipophilicity (LogP ≈ 3.5) suggests favorable membrane permeability, a trait advantageous in drug design . Stability studies indicate degradation under prolonged exposure to light or strong acids, necessitating storage at 2–8°C in amber glass containers.

Applications in Materials Science

Beyond pharmacology, 6-isopropylquinoline 1-oxide has emerging applications in materials science:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume